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Introduction

This document provides detailed application notes and protocols for the investigational
combination therapy of pivekimab sunirine (a CD123-targeting antibody-drug conjugate),
azacitidine (a hypomethylating agent), and venetoclax (a BCL-2 inhibitor) for the treatment of
CD123-positive acute myeloid leukemia (AML). This combination therapy has shown
encouraging anti-leukemic activity in clinical trials, particularly in newly diagnosed AML
patients.[1][2] These protocols are intended to serve as a comprehensive resource for
researchers and drug development professionals working with this therapeutic regimen.

Mechanism of Action

The triplet combination of pivekimab sunirine, azacitidine, and venetoclax leverages three
distinct and complementary mechanisms of action to target AML cells.

e Pivekimab Sunirine (IMGN632): This antibody-drug conjugate (ADC) targets CD123, an
interleukin-3 receptor alpha chain that is highly expressed on the surface of AML blasts and
leukemic stem cells.[3][4][5][6] Upon binding to CD123, pivekimab sunirine is internalized,
and its cytotoxic payload, a novel indolinobenzodiazepine (IGN) dimer, is released.[3][4][5]
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This payload alkylates DNA, causing single-strand breaks and leading to cancer cell death.

[415][6]

o Azacitidine: As a hypomethylating agent, azacitidine inhibits DNA methyltransferase, leading
to the re-expression of silenced tumor suppressor genes.[7][8] This can induce cell
differentiation and apoptosis.[8] Azacitidine is a cornerstone of treatment for older patients
with AML who are ineligible for intensive chemotherapy.[9]

» Venetoclax: This small molecule is a selective inhibitor of the anti-apoptotic protein B-cell
lymphoma 2 (BCL-2).[10][11][12] By binding to BCL-2, venetoclax releases pro-apoptotic
proteins, which in turn activate the intrinsic apoptotic pathway, leading to programmed cell
death.[10][11][12]

The synergistic effect of this triplet combination is thought to arise from the multi-pronged
attack on AML cell survival and proliferation pathways. Preclinical evidence suggests that
venetoclax may enhance the efficacy of pivekimab sunirine by dampening the DNA damage
response induced by the ADC's payload.

Clinical Trial Data Summary

The following tables summarize key quantitative data from the Phase 1b/2 clinical trial
(NCT04086264) evaluating pivekimab sunirine in combination with azacitidine and venetoclax
in patients with newly diagnosed, CD123-positive AML.[1][2][6][13]

Table 1: Patient Demographics and Disease Characteristics (n=50)[6]

Characteristic Value
Median Age (years) 74
Age =75 years 42%
Secondary AML 26%
ELN 2017 Adverse Risk 64%
TP53 mutation 38%

Table 2: Efficacy Outcomes in Newly Diagnosed AML (n=50)[1][6]
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Endpoint Result
Composite Complete Remission (CCR) Rate 68%
Complete Remission (CR) Rate 54%
Minimal Residual Disease (MRD) Negativity 6%
Rate (among evaluable patients with CCR)

Median Time to MRD Negativity (months) 1.87
6-month Overall Survival Estimate 86%

Table 3: Common Treatment-Emergent Adverse Events (TEAES) (=20% of all patients, all

grades)[6]
Adverse Event All Grades (%) Grade 3+ (%)
Constipation 48% 2%
Peripheral Edema 44% 4%
Diarrhea 40% 2%
Hypophosphatemia 34% 2%
Nausea 32% 4%
Hypokalemia 28% 4%
Fatigue 24% 6%
Hypotension 24% 2%
Pyrexia 24% 0%
Infusion-Related Reactions 16% 0%

Table 4: Hematologic Recovery and Discontinuation Rates[6]
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Parameter Value

Median Neutrophil Recovery to =500/pL (days) 34

Median Platelet Recovery to =50,000/uL (days) 22

Discontinuations due to Adverse Events 4%
30-day Mortality 0%
60-day Mortality 4%

Experimental Protocols
Patient Eligibility and Screening Protocol

This protocol outlines the key inclusion and exclusion criteria for patient selection based on the
NCT04086264 clinical trial.

Inclusion Criteria:

Adults with newly diagnosed, CD123-positive AML.

Ineligible for intensive chemotherapy due to age (=75 years) or comorbidities.

ECOG performance status of 0-2.

Adequate organ function.

Voluntary written informed consent.
Exclusion Criteria:

» Prior treatment with a hypomethylating agent.
» Active central nervous system leukemia.

 Significant cardiovascular, pulmonary, or other systemic diseases that would preclude
treatment.
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Screening Procedures:
e Obtain signed informed consent.
o Complete medical history and physical examination.
e Assess ECOG performance status.
e Collect bone marrow aspirate and biopsy for:
o Confirmation of AML diagnosis.
o Cytogenetic and molecular analysis (including TP53 mutation status).
o Determination of CD123 expression by flow cytometry or immunohistochemistry.
o Collect peripheral blood for complete blood count with differential and chemistry panel.
o Perform electrocardiogram (ECG) and echocardiogram.

o Conduct pregnancy test for women of childbearing potential.

Drug Administration Protocol

This protocol details the administration of the triplet therapy over a 28-day cycle.
Pivekimab Sunirine (IMGN632):
e Dose: 0.045 mg/kg.
e Administration: Intravenous (IV) infusion over less than 30 minutes.
e Schedule: Day 7 of each 28-day cycle.
e Preparation:
o Reconstitute the lyophilized powder with Sterile Water for Injection.

o Gently swirl the vial to dissolve the contents; do not shake.
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o Inspect the solution for particulate matter and discoloration.

o Further dilute the reconstituted solution in an infusion bag containing 0.9% Sodium
Chloride Injection to a final concentration appropriate for administration.

Azacitidine:

e Dose: 75 mg/m2

o Administration: Subcutaneous (SC) injection or IV infusion.

e Schedule: Days 1-7 of each 28-day cycle.

e SC Preparation and Administration:

o Reconstitute the lyophilized powder with 4 mL of Sterile Water for Injection to a
concentration of 25 mg/mL.

o Vigorously shake or roll the vial to create a uniform, cloudy suspension.

o Withdraw the required dose into a syringe. For doses greater than 4 mL, divide into two
syringes.

o Administer subcutaneously into the upper arm, thigh, or abdomen. Rotate injection sites.

Venetoclax:

Dose: Ramp-up to 400 mg daily.

o Administration: Oral, with a meal and water, at approximately the same time each day.

e Schedule: Daily for at least 14 days or up to 28 days per cycle, based on cohort assignment
and response.

e Dose Ramp-up Schedule:

o Day 1: 100 mg

o Day 2: 200 mg
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o Day 3 and onwards: 400 mg

e Important Considerations:
o Patients should be well-hydrated to reduce the risk of Tumor Lysis Syndrome (TLS).

o Avoid concomitant use of strong CYP3A inhibitors. If unavoidable, adjust the venetoclax
dose as per prescribing information.

Minimal Residual Disease (MRD) Detection by Flow
Cytometry

This protocol provides a general framework for MRD assessment. Specific antibody panels and
gating strategies may vary between laboratories.

o Sample Collection: Obtain a first-pull bone marrow aspirate in an EDTA or heparin tube.
e Sample Preparation:

o Perform a red blood cell lysis.

o Count the remaining nucleated cells.
e Antibody Staining:

o Use a multi-color flow cytometry panel designed to identify leukemia-associated
immunophenotypes (LAIPS). A typical panel would include markers for hematopoietic stem
and progenitor cells (e.g., CD34, CD117), myeloid lineage markers (e.g., CD13, CD33),
and markers of aberrant expression in AML (e.g., CD7, CD56). CD45 is crucial for gating.

o Incubate the cells with the antibody cocktail in the dark.
o Data Acquisition:
o Acquire a minimum of 500,000 to 1,000,000 events on a calibrated flow cytometer.

» Data Analysis:
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o Gate on viable, single cells.

o Use a "different-from-normal" gating strategy to identify cell populations with
immunophenotypes that deviate from normal hematopoietic maturation patterns.

o Quantify the percentage of MRD-positive cells. An MRD-negativity threshold of <0.1% is
commonly used.

CD123 Expression Analysis

A. Flow Cytometry:

o Sample Preparation: Prepare a single-cell suspension from bone marrow aspirate or
peripheral blood as described for MRD analysis.

e Antibody Staining: Include a fluorochrome-conjugated anti-CD123 antibody in the staining
panel.

o Data Acquisition and Analysis: Gate on the blast population and determine the percentage of
CD123-positive cells and the mean fluorescence intensity (MFI).

B. Immunohistochemistry (IHC):

Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy
sections.

o Antigen Retrieval: Perform heat-induced epitope retrieval.

e Primary Antibody Incubation: Incubate the slides with a primary antibody against CD123.
» Detection: Use a polymer-based detection system with a chromogen (e.g., DAB).

e Counterstain: Counterstain with hematoxylin.

e Analysis: A pathologist evaluates the percentage and intensity of CD123 staining on the
leukemic blasts.

Pharmacokinetic (PK) and Immunogenicity Assays
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A. Pharmacokinetic (PK) Assay (ELISA-based):

e Principle: A sandwich ELISA can be used to quantify the concentration of pivekimab sunirine

in patient plasma or serum.

e Procedure Outline:

[¢]

Coat a microplate with an anti-pivekimab sunirine antibody (capture antibody).

[¢]

Add patient samples and standards.

Add a labeled anti-pivekimab sunirine antibody (detection antibody).

[e]

Add a substrate and measure the resulting signal, which is proportional to the drug

o

concentration.
B. Immunogenicity (Anti-Drug Antibody, ADA) Assay (Bridging ELISA or ECLIA):
o Principle: To detect the presence of antibodies against pivekimab sunirine.

o Procedure Outline (Bridging ELISA):

[e]

Coat a microplate with pivekimab sunirine.

Add patient serum. If ADAs are present, they will bind to the coated drug.

o

Add labeled pivekimab sunirine, which will bind to the other arm of the ADA, forming a

[¢]

"bridge."
o Add a substrate and measure the signal.

o ECLIA (Electrochemiluminescence Immunoassay): This method offers higher sensitivity and

a wider dynamic range and can also be used in a bridging format.

Management of Adverse Events

« Infusion-Related Reactions (IRRs) to Pivekimab Sunirine:

o Prophylaxis: Consider premedication with an antihistamine and acetaminophen.
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o Management:

» Grade 1-2: Slow or interrupt the infusion and administer supportive care. The infusion
may be resumed at a slower rate once symptoms resolve.

» Grade 3-4: Immediately stop the infusion and provide appropriate medical management.
Do not restart the infusion.

e Myelosuppression:
o Monitor complete blood counts regularly.
o Provide supportive care with growth factors (e.g., G-CSF) and transfusions as needed.

o Dose interruptions or reductions of azacitidine and/or venetoclax may be necessary for
prolonged or severe cytopenias.

e Tumor Lysis Syndrome (TLS) associated with Venetoclax:

o Prophylaxis: Ensure adequate hydration and administer a uric acid-lowering agent (e.g.,
allopurinol or rasburicase).

o Monitoring: Monitor blood chemistries for signs of TLS before and during the venetoclax
ramp-up phase.

o Management: Provide aggressive hydration and manage electrolyte abnormalities.
Interrupt venetoclax if necessary.
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Caption: Mechanisms of action for the triplet combination therapy.
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Caption: High-level experimental workflow for the clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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